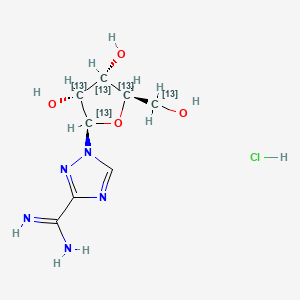
Viramidine-13C5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viramidine-13C5 Hydrochloride is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of viramidine, which is an antiviral prodrug of ribavirin. The molecular formula of this compound is C3[13C]5H14ClN5O4, and it has a molecular weight of 284.64 .
Preparation Methods
The synthesis of Viramidine-13C5 Hydrochloride involves the incorporation of carbon-13 isotopes into the viramidine molecule. This process typically requires specialized synthetic routes and reaction conditions to ensure the stable incorporation of the isotopes. Industrial production methods for this compound are not widely documented, but they generally involve advanced organic synthesis techniques and stringent quality control measures to achieve high purity and isotopic enrichment.
Chemical Reactions Analysis
Viramidine-13C5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reactions facilitated by nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Viramidine-13C5 Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways. In biology and medicine, it is employed in the study of antiviral mechanisms, particularly in the context of hepatitis C and other viral infections. The compound’s stable isotope labeling makes it valuable for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to gain insights into molecular structures and interactions .
Mechanism of Action
The mechanism of action of Viramidine-13C5 Hydrochloride involves its conversion to ribavirin in the liver. As a prodrug, viramidine is metabolized to ribavirin, which then exerts its antiviral effects. Ribavirin inhibits viral replication by targeting inosine monophosphate dehydrogenase, RNA-dependent RNA polymerase, and inducing mutagenesis in viral RNA. Additionally, viramidine itself may act as an inhibitor of nucleoside phosphorylase, further enhancing its antiviral activity .
Comparison with Similar Compounds
Viramidine-13C5 Hydrochloride is similar to other antiviral compounds such as ribavirin and taribavirin. it has unique properties due to its stable isotope labeling, which allows for more precise tracking and analysis in research applications. Ribavirin is a widely used antiviral drug with a broad spectrum of activity, while taribavirin is a prodrug of ribavirin with improved liver-targeting properties. The stable isotope labeling of this compound sets it apart from these compounds, making it particularly useful in advanced research settings .
Similar Compounds
- Ribavirin
- Taribavirin
- Viramidine
Properties
Molecular Formula |
C8H14ClN5O4 |
|---|---|
Molecular Weight |
284.64 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1/i1+1,3+1,4+1,5+1,8+1; |
InChI Key |
PIGYMBULXKLTCJ-NPTHJHMTSA-N |
Isomeric SMILES |
C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=N)N.Cl |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















